EP2 Receptor Antagonist Potency: Schild KB and Binding Ki Compared with PF‑04418948 and TG6‑10‑1
2‑Ethyl‑2,3‑dihydro‑1H‑isoindol‑4‑amine (TG4‑155) exhibits a Schild KB of 2.4 nM for the human EP2 receptor, which is comparable to PF‑04418948 (KB = 1.8 nM) and superior to TG6‑10‑1 (KB = 17.8 nM). In a direct binding assay, TG4‑155 displays a Ki of 9.9 nM [1]. This potency is within the same low‑nanomolar range as PF‑04418948 (Ki = 7.6 nM [2]) but is approximately 7‑fold higher than TG6‑10‑1 (KB 17.8 nM ).
| Evidence Dimension | EP2 receptor antagonism potency |
|---|---|
| Target Compound Data | Schild KB = 2.4 nM; Ki = 9.9 nM |
| Comparator Or Baseline | PF‑04418948: Schild KB = 1.8 nM, Ki = 7.6 nM; TG6‑10‑1: Schild KB = 17.8 nM |
| Quantified Difference | TG4‑155 is 1.3‑fold less potent than PF‑04418948 (KB) but 7.4‑fold more potent than TG6‑10‑1 (KB). |
| Conditions | Human EP2 receptor expressed in C6 glioma cells (TG4‑155, TG6‑10‑1) or CHO cells (PF‑04418948); functional cAMP assay (KB) and radioligand binding (Ki). |
Why This Matters
Researchers requiring brain‑penetrant EP2 antagonism with low‑nanomolar potency can prioritize TG4‑155 over TG6‑10‑1 for greater efficacy at the same concentration, or select PF‑04418948 if oral bioavailability is paramount and BBB penetration is not required.
- [1] Jiang J, Ganesh T, Du Y, Quan Y, Serrano G, Qui M, et al. Small molecule antagonist reveals seizure‑induced mediation of neuronal injury by prostaglandin E2 receptor subtype EP2. J Pharmacol Exp Ther. 2013 Feb;344(2):360‑7. doi: 10.1124/jpet.112.199877. View Source
- [2] BindingDB. PF‑04418948 affinity data (BDBM50403531). Available from: https://ww.w.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&submit=Search&assayid=2&entryid=50001589 View Source
